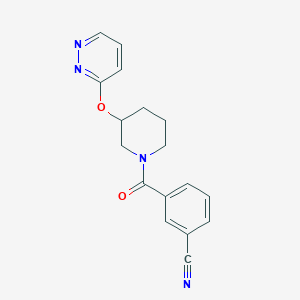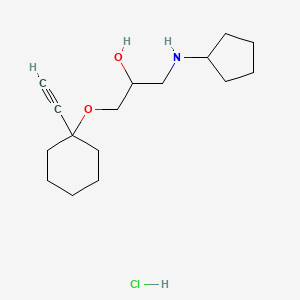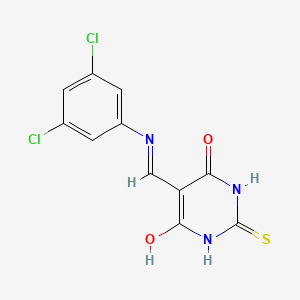
3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile" is a compound likely to possess unique chemical and physical properties due to its structural features. The presence of pyridazinone, piperidine, and benzonitrile groups suggests potential for interesting chemical behavior and biological activity.
Synthesis Analysis
Synthetic approaches to related pyridazinone derivatives have been developed through condensation reactions involving aryl hydrazones and ethyl cyanoacetate or malononitrile. Such methodologies could potentially be adapted for the synthesis of the target compound, indicating a versatile synthetic utility of pyridazinyl carbonitriles as building blocks for condensed pyridazinones (Al-Awadhi et al., 1995).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, has been elucidated through X-ray diffraction analysis. These studies highlight the role of hydrogen bonds in determining the conformation and packing of molecules in crystals, which is crucial for understanding the properties of the target compound (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Pyridazinyl carbonitriles exhibit reactivity towards elemental sulfur and various nucleophiles, leading to the formation of thieno[3,4-d]pyridazinones and other heterocyclic derivatives. Such reactions are indicative of the chemical versatility and reactivity of the pyridazinone core, which could be exploited in the synthesis and functionalization of the target compound (Al-Awadhi et al., 1995).
Physical Properties Analysis
The physical properties of compounds similar to the target molecule, such as solubility, melting points, and crystal structure, have been determined through various analytical techniques. These properties are essential for the characterization and application of the compound in different fields (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of pyridazinyl derivatives, including their reactivity towards different chemical reagents and conditions, have been extensively studied. These investigations provide valuable insights into the chemical behavior, stability, and reactivity of the pyridazinone moiety, which is critical for the development of new compounds with desired chemical and biological properties (Al-Awadhi et al., 1995).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound 3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile and its derivatives are utilized in various synthetic processes. For instance, Al-Awadhi et al. (1995) described the synthesis of pyridazinyl-5-carbonitriles, which are key intermediates in producing condensed pyridazinones, a class of compounds that includes this compound. This process involves the condensation of aryl hydrazones with ethyl cyanoacetate and other reactions leading to different derivatives (Al-Awadhi et al., 1995).
- Abbas et al. (2016) synthesized aromatic sulfonamide derivatives, including piperidine and piperazine derivatives, by condensing specific intermediates with various hydrazine hydrate derivatives (Abbas et al., 2016).
Biological Evaluation and Molecular Docking
- Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This research signifies the potential biological applications of these compounds, which may include this compound derivatives (Flefel et al., 2018).
Anticonvulsant Activity
- Nassar et al. (2016) explored the anticonvulsant activities of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole derivatives, including reactions with piperidine derivatives. This indicates the potential use of this compound in the development of anticonvulsant drugs (Nassar et al., 2016).
Histamine H3 Antagonists
- Dvorak et al. (2005) synthesized 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles, which are potent histamine H3 antagonists. These compounds have a structural similarity to this compound, suggesting potential applications in the treatment of disorders related to histamine (Dvorak et al., 2005).
Antimicrobial Activity
- Bhuiyan et al. (2006) investigated the antimicrobial activity of thienopyrimidine derivatives, highlighting the potential of pyridazin-3-yloxy derivatives in antimicrobial applications (Bhuiyan et al., 2006).
Analgesic and Antiparkinsonian Activities
- Amr et al. (2008) studied the analgesic and antiparkinsonian activities of various pyridine derivatives, providing an insight into the potential medicinal uses of compounds structurally related to this compound (Amr et al., 2008).
Propriétés
IUPAC Name |
3-(3-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-4-1-5-14(10-13)17(22)21-9-3-6-15(12-21)23-16-7-2-8-19-20-16/h1-2,4-5,7-8,10,15H,3,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIZGQBMMHJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)


![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)
![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)
